molecular formula C12H19NO3 B2466898 Tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate CAS No. 2503155-13-1

Tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate

Cat. No. B2466898
CAS RN: 2503155-13-1
M. Wt: 225.288
InChI Key: UWTMCRWTZXEYBC-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl carbamates are a class of organic compounds that contain a carbamate group, which is a functional group derived from carbamic acid . They are often used in organic synthesis as protecting groups for amines .


Molecular Structure Analysis

The molecular structure of a tert-butyl carbamate would include a carbamate group (O=C(NH2)O) attached to a tert-butyl group (C(CH3)3) . The specific structure of “Tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate” would also include a cyclopropyl group and a 3-oxocyclobutyl group .


Chemical Reactions Analysis

Tert-butyl carbamates can undergo a variety of chemical reactions, including hydrolysis to yield the corresponding amine and tert-butyl alcohol . They can also be converted to other types of protecting groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a tert-butyl carbamate would depend on its specific structure. In general, these compounds are stable under normal conditions but can decompose under acidic or basic conditions .

Scientific Research Applications

Enantioselective Synthesis and Structural Studies

  • Enantioselective Synthesis of Nucleotides Analogues : This compound serves as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, with its crystal structure confirming the substitution pattern of the cyclopentane ring (Ober et al., 2004).

Chemical Synthesis and Mechanisms

  • One-Step Curtius Rearrangement : It is converted into N-Boc-protected 1-(3-oxocyclobutyl) urea, a key intermediate in preparing metabotropic glutamate receptor 5 agonists. The reaction involves a nucleophilic addition to the isocyanate intermediate (Sun et al., 2014).
  • Stereoselective Synthesis of Factor Xa Inhibitors : An efficient route for preparing six stereoisomers of this compound from 3-cyclohexene-1-carboxylic acid has been developed, with controlled stereochemistry at specific carbon centers (Wang et al., 2017).
  • Synthesis of Spirocyclopropanated Insecticide Analogues : This compound is a precursor in synthesizing spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid, highlighting its utility in creating bioactive molecules (Brackmann et al., 2005).

Catalysis and Reaction Optimization

  • Amidation Reactions in Organic Synthesis : This compound plays a role in the palladium-catalyzed synthesis of N-Boc-protected anilines from aryl bromides, showcasing its utility in facilitating room-temperature reactions in organic synthesis (Bhagwanth et al., 2009).

Photocatalysis and Material Synthesis

  • Photocatalysis in Amino Chromones Synthesis : The compound is involved in photoredox-catalyzed amination reactions, particularly in creating a range of 3-aminochromones under mild conditions, illustrating its importance in photocatalytic processes (Wang et al., 2022).

Mechanism of Action

The mechanism of action of a tert-butyl carbamate would depend on its specific use. As a protecting group, it would prevent the amine from reacting during certain steps of a synthesis .

Safety and Hazards

Tert-butyl carbamates are generally considered to be low in toxicity, but they can cause irritation if they come into contact with the skin or eyes . They should be handled with care in a well-ventilated area .

Future Directions

The use of tert-butyl carbamates as protecting groups in organic synthesis is a well-established field . Future research may focus on developing new synthesis routes or finding new applications for these compounds .

properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-10-6-9(10)7-4-8(14)5-7/h7,9-10H,4-6H2,1-3H3,(H,13,15)/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTMCRWTZXEYBC-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C2CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C2CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.